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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic moiety, has long been a privileged scaffold in
medicinal chemistry, most notably in the development of antiviral agents. When fused with a
pyrrolidine ring in a spirocyclic arrangement, a class of compounds known as adamantane
spiro-pyrrolidines emerges, demonstrating a compelling range of biological activities. This
guide provides a comprehensive comparison of the structure-activity relationships (SAR) of
these compounds, with a primary focus on their anti-influenza A virus properties, alongside an
exploration of their potential in other therapeutic areas such as trypanocidal and neurotropic
applications.

Antiviral Activity Against Influenza A Virus

Adamantane spiro-pyrrolidines have been extensively investigated for their ability to inhibit the
replication of the influenza A virus. Their mechanism of action is primarily attributed to the
blockade of the M2 proton channel, a crucial component in the viral uncoating process.

Comparative Analysis of Anti-Influenza A Activity

The antiviral potency of adamantane spiro-pyrrolidines is significantly influenced by
substitutions on both the pyrrolidine ring and its nitrogen atom. The following table summarizes
the in vitro activity of key analogues against various influenza A virus strains.
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Key SAR Observations for Antiviral Activity:

e N-Alkylation: Small N-alkyl substituents, particularly a methyl group (Compound 2),

dramatically enhance antiviral activity compared to the unsubstituted analogue (Compound

1). This suggests that a degree of lipophilicity and specific steric bulk at this position are

favorable for M2 channel binding.

Pyrrolidine Ring Substitution: Methyl substitution on the pyrrolidine ring, especially at the 5-

position (Compound 4), leads to a significant increase in potency compared to the parent

compound and even surpasses the activity of amantadine.

Combined Substitutions: The combination of N-methylation and 5-methyl substitution on the

pyrrolidine ring (Compound 5) results in the most potent analogue in this series, highlighting
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a synergistic effect of these structural modifications.

Comparison with Other Influenza A Inhibitors

While adamantane spiro-pyrrolidines show promise, it is crucial to compare their potency with
established antiviral drugs that have different mechanisms of action, such as the
neuraminidase inhibitors oseltamivir and zanamivir. Direct comparative studies are limited;
however, by examining reported IC50 values from various studies, a general potency trend can
be inferred. Neuraminidase inhibitors generally exhibit much lower IC50 values, often in the low
nanomolar range, against a broader spectrum of influenza A and B strains. In contrast,
adamantanes are only effective against influenza A and are susceptible to resistance through
mutations in the M2 channel.

Mechanism of Action: M2 Proton Channel Inhibition

The antiviral activity of adamantane spiro-pyrrolidines against influenza A is mediated by their
interaction with the viral M2 protein. This protein forms a proton-selective ion channel that is
essential for the acidification of the virion interior, a critical step for the release of the viral
ribonucleoprotein (VRNP) complex into the cytoplasm of the host cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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